molecular formula C12H12BrN B13099139 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile

2-(4-Bromophenyl)-2-cyclopropylpropanenitrile

Cat. No.: B13099139
M. Wt: 250.13 g/mol
InChI Key: LKBDTZLABVUDEA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-cyclopropylpropanenitrile is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropylpropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile typically involves the reaction of 4-bromobenzyl bromide with cyclopropylacetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

2-(4-Bromophenyl)-2-cyclopropylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenylthiazole derivatives
  • 4-Bromophenylpiperazine derivatives

Comparison: Compared to these similar compounds, 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and rigidity to the molecule. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles .

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

2-(4-bromophenyl)-2-cyclopropylpropanenitrile

InChI

InChI=1S/C12H12BrN/c1-12(8-14,9-2-3-9)10-4-6-11(13)7-5-10/h4-7,9H,2-3H2,1H3

InChI Key

LKBDTZLABVUDEA-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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